molecular formula C8H13NOS B14407426 {5-[(Dimethylamino)methyl]furan-2-yl}methanethiol CAS No. 80646-14-6

{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol

Cat. No.: B14407426
CAS No.: 80646-14-6
M. Wt: 171.26 g/mol
InChI Key: KLPXXRDSVDIUIL-UHFFFAOYSA-N
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Description

{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol is an organic compound characterized by a furan ring substituted with a dimethylaminomethyl group and a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol can be synthesized through a multi-step process. One common method involves the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid, forming an intermediate isothiouronium salt. This intermediate is then hydrolyzed to the thiol by heating with sodium hydroxide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring and the dimethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or alkyl halides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {5-[(Dimethylamino)methyl]furan-2-yl}methanethiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the dimethylaminomethyl group can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • {5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride
  • 2-{5-[(Dimethylamino)methyl]furan-2-yl}methyl sulfanyl ethanamine hemifumarate salt
  • {5-[(Dimethylamino)methyl]furan-2-yl}methanol

Uniqueness

{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol is unique due to the presence of both a thiol group and a dimethylaminomethyl group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Properties

IUPAC Name

[5-[(dimethylamino)methyl]furan-2-yl]methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-9(2)5-7-3-4-8(6-11)10-7/h3-4,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPXXRDSVDIUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512378
Record name {5-[(Dimethylamino)methyl]furan-2-yl}methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80646-14-6
Record name {5-[(Dimethylamino)methyl]furan-2-yl}methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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